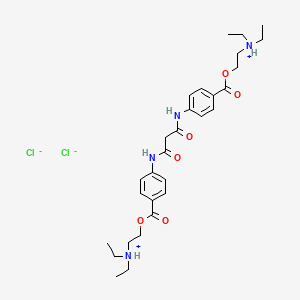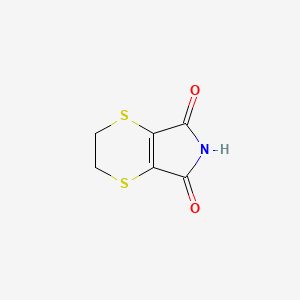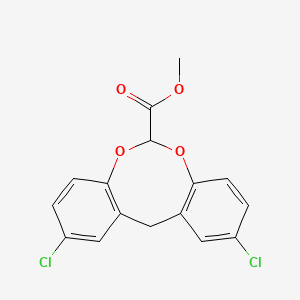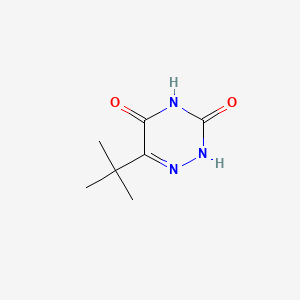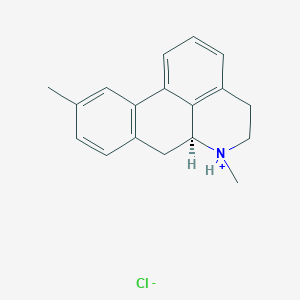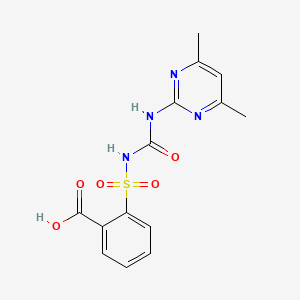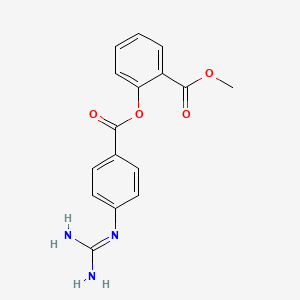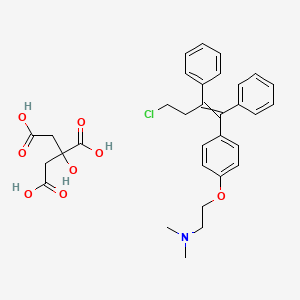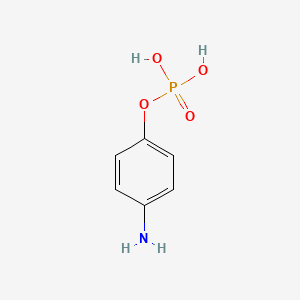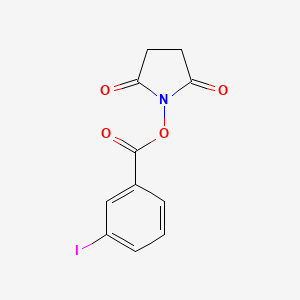![molecular formula C12H8N2O2 B1207921 9H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 74214-63-4](/img/structure/B1207921.png)
9H-pyrido[3,4-b]indole-3-carboxylic acid
Übersicht
Beschreibung
9H-pyrido[3,4-b]indole-3-carboxylic acid is a chemical compound with the molecular formula C12H8N2O2 . It belongs to the class of β-carboline derivatives , which are heterocyclic compounds containing both an indole and a pyridine ring. Here are some key points about this compound:
- IUPAC Name : 9H-pyrido[3,4-b]indole-3-carboxylic acid
- Synonyms : Carboline-3-carboxylic acid, 9H-beta-carboline-3-carboxylic acid
- CAS Registry Number : 74214-63-4
Molecular Structure Analysis
The molecular structure of 9H-pyrido[3,4-b]indole-3-carboxylic acid consists of a fused indole and pyridine ring system. The compound’s chemical formula and structural representation are as follows:
- Molecular Formula : C12H8N2O2
- Canonical SMILES : C1=CC=C2C(=C1)C3=CC(=NC=C3N2)C(=O)O
!Molecular Structure
Synthesis Analysis
The synthetic methods for 9H-pyrido[3,4-b]indole-3-carboxylic acid are documented in the literature. Researchers have explored various routes to obtain this compound, including condensation reactions and cyclization processes. Further investigation into specific synthetic protocols would be necessary to provide detailed insights.
Chemical Reactions Analysis
The reactivity of 9H-pyrido[3,4-b]indole-3-carboxylic acid involves its carboxylic acid group, which can participate in esterification, amidation, and other transformations. Specific reactions may include derivatization, coupling reactions, and modifications of the indole and pyridine moieties.
Physical And Chemical Properties Analysis
- Molecular Weight : 212.20 g/mol
- Melting Point : Not specified
- Solubility : Solubility properties in various solvents need further investigation.
Wissenschaftliche Forschungsanwendungen
Application in Chemical Synthesis
Field
Methods
The specific methods of application or experimental procedures were not detailed in the sources. However, it’s likely used in standard laboratory conditions.
Results
The outcomes of these syntheses are not specified in the sources.
Application in Drug Development
Field
Pharmacology and Drug Development
Methods
The specific methods of application or experimental procedures were not detailed in the sources. However, it’s likely that these compounds are synthesized and then tested for their pharmacological effects.
Results
The outcomes of these drug development efforts are not specified in the sources. However, the fact that drugs have been developed from this class of compounds suggests that they have shown promising results in preclinical and clinical trials.
Application in Herbicide Development
Field
Methods
The specific methods of application or experimental procedures were not detailed in the sources. However, it’s likely that these compounds are synthesized and then tested for their herbicidal effects.
Results
Most of the synthesized target compounds exhibited good-to-excellent inhibition effects on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) .
Application in Cancer Research
Field
Methods
The specific methods of application or experimental procedures were not detailed in the sources. However, it’s likely that these compounds are synthesized and then tested for their anti-cancer effects.
Results
High levels of β-carboline in plasma are found in PD .
Application in Alkaloid Synthesis
Field
Safety And Hazards
As with any chemical compound, safety precautions should be taken when handling 9H-pyrido[3,4-b]indole-3-carboxylic acid. Consult safety data sheets (SDS) and follow proper laboratory practices. Specific toxicity, environmental impact, and hazards associated with this compound require further assessment.
Zukünftige Richtungen
Future research could explore:
- Biological Activity : Investigate potential applications in drug discovery or therapeutic interventions.
- Derivatives : Synthesize and study derivatives for enhanced properties.
- Structural Modifications : Explore modifications to improve solubility, stability, or bioavailability.
Eigenschaften
IUPAC Name |
9H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10/h1-6,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLVFKCLBYUINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NC=C3N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225209 | |
| Record name | Carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679578 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
9H-pyrido[3,4-b]indole-3-carboxylic acid | |
CAS RN |
74214-63-4 | |
| Record name | 9H-Pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74214-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carboline-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074214634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


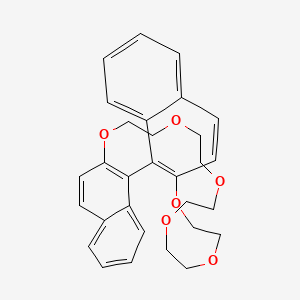
![3-(4-Nitro-benzyloxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1207841.png)
